Cas no 886502-81-4 ((5-Methyl-2-(trifluoromethyl)phenyl)methanol)

(5-Methyl-2-(trifluoromethyl)phenyl)methanol Chemical and Physical Properties
Names and Identifiers
-
- (5-Methyl-2-(trifluoromethyl)phenyl)methanol
- LKB50281
- 966-640-6
- WZMOLCCNJJHAJQ-UHFFFAOYSA-N
- SB85255
- 5-Methyl-2-(trifluoromethyl)benzyl alcohol
- JS-4476
- 886502-81-4
- SCHEMBL12326734
- [5-methyl-2-(trifluoromethyl)phenyl]methanol
- MFCD06660295
- AKOS006295376
-
- MDL: MFCD06660295
- Inchi: InChI=1S/C9H9F3O/c1-6-2-3-8(9(10,11)12)7(4-6)5-13/h2-4,13H,5H2,1H3
- InChI Key: WZMOLCCNJJHAJQ-UHFFFAOYSA-N
- SMILES: CC1=CC(=C(C=C1)C(F)(F)F)CO
Computed Properties
- Exact Mass: 190.06054939Da
- Monoisotopic Mass: 190.06054939Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 20.2Ų
(5-Methyl-2-(trifluoromethyl)phenyl)methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A014001478-1g |
5-Methyl-2-(trifluoromethyl)benzyl alcohol |
886502-81-4 | 97% | 1g |
$1504.90 | 2023-08-31 | |
Chemenu | CM314584-5g |
(5-Methyl-2-(trifluoromethyl)phenyl)methanol |
886502-81-4 | 95% | 5g |
$383 | 2023-02-01 | |
1PlusChem | 1P00GRPZ-1g |
5-METHYL-2-(TRIFLUOROMETHYL)BENZYL ALCOHOL |
886502-81-4 | 1g |
$104.00 | 2024-04-20 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1531366-1g |
(5-Methyl-2-(trifluoromethyl)phenyl)methanol |
886502-81-4 | 98% | 1g |
¥1372.00 | 2024-04-26 | |
Alichem | A014001478-250mg |
5-Methyl-2-(trifluoromethyl)benzyl alcohol |
886502-81-4 | 97% | 250mg |
$470.40 | 2023-08-31 | |
Alichem | A014001478-500mg |
5-Methyl-2-(trifluoromethyl)benzyl alcohol |
886502-81-4 | 97% | 500mg |
$806.85 | 2023-08-31 | |
1PlusChem | 1P00GRPZ-5g |
5-METHYL-2-(TRIFLUOROMETHYL)BENZYL ALCOHOL |
886502-81-4 | 5g |
$302.00 | 2024-04-20 | ||
A2B Chem LLC | AH81623-1g |
5-Methyl-2-(trifluoromethyl)benzyl alcohol |
886502-81-4 | 1g |
$109.00 | 2024-04-19 | ||
Apollo Scientific | PC302119-5g |
5-Methyl-2-(trifluoromethyl)benzyl alcohol |
886502-81-4 | 98% | 5g |
£186.00 | 2024-05-24 | |
Apollo Scientific | PC302119-1g |
5-Methyl-2-(trifluoromethyl)benzyl alcohol |
886502-81-4 | 98% | 1g |
£48.00 | 2024-05-24 |
(5-Methyl-2-(trifluoromethyl)phenyl)methanol Related Literature
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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3. Book reviews
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Shridhar H. Thorat,Manjusha V. Patwadkar,Rajesh G. Gonnade,R. Vaidhyanathan CrystEngComm, 2014,16, 8638-8641
Additional information on (5-Methyl-2-(trifluoromethyl)phenyl)methanol
Recent Advances in the Synthesis and Applications of (5-Methyl-2-(trifluoromethyl)phenyl)methanol (CAS: 886502-81-4)
The compound (5-Methyl-2-(trifluoromethyl)phenyl)methanol (CAS: 886502-81-4) has garnered significant attention in recent years due to its versatile applications in pharmaceutical and chemical synthesis. This aromatic alcohol, characterized by a trifluoromethyl group and a methyl substituent on the phenyl ring, serves as a key intermediate in the development of bioactive molecules. Recent studies have focused on optimizing its synthesis, exploring its reactivity, and evaluating its potential in drug discovery and material science.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of (5-Methyl-2-(trifluoromethyl)phenyl)methanol in the synthesis of novel kinase inhibitors. The researchers demonstrated that this compound could be efficiently converted into a series of derivatives with potent inhibitory activity against specific cancer-related kinases. The study emphasized the importance of the trifluoromethyl group in enhancing the metabolic stability and binding affinity of the resulting inhibitors. These findings open new avenues for the design of targeted therapies for oncology.
In addition to its pharmaceutical applications, (5-Methyl-2-(trifluoromethyl)phenyl)methanol has been investigated for its utility in agrochemicals. A recent patent (WO2023056123) disclosed its use as a building block for fungicides with improved efficacy and environmental safety. The patent highlighted the compound's ability to introduce both lipophilic and electron-withdrawing properties into the final agrochemical products, thereby enhancing their performance in field trials.
From a synthetic chemistry perspective, advances in catalytic methods have streamlined the production of (5-Methyl-2-(trifluoromethyl)phenyl)methanol. A 2024 report in Organic Letters described a palladium-catalyzed reductive carboxylation protocol that enables the efficient conversion of readily available precursors into this valuable intermediate. The method offers high yields and excellent functional group tolerance, making it suitable for large-scale applications. This development is particularly significant for industrial-scale production, where cost-effectiveness and scalability are critical.
Looking ahead, the unique structural features of (5-Methyl-2-(trifluoromethyl)phenyl)methanol continue to inspire innovation across multiple disciplines. Its combination of aromatic stability, fluorine-based electronic effects, and synthetic versatility positions it as a cornerstone in modern chemical research. Future studies are expected to explore its potential in emerging areas such as fluorinated polymers and advanced materials, further expanding its impact beyond traditional applications.
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